2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Description
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine is a thiazole derivative featuring a 2-chlorophenyl substituent at position 2 of the thiazole ring and an ethanamine group at position 3. The compound’s structure combines a heterocyclic aromatic system (thiazole) with a halogenated aromatic ring and a primary amine side chain.
The ortho-chloro substitution on the phenyl ring introduces steric and electronic effects that may influence molecular interactions, such as hydrogen bonding or π-stacking, critical for binding to biological targets. The ethanamine side chain enhances solubility in polar solvents and provides a site for functionalization or salt formation (e.g., dihydrochloride derivatives).
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-10-4-2-1-3-9(10)11-14-8(5-6-13)7-15-11/h1-4,7H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKSIKDBLFJATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-(2-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemical research, 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine serves as a versatile building block for synthesizing more complex organic compounds. Its thiazole ring structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. This versatility makes it valuable for developing new materials and chemicals .
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Antifungal Properties: Research indicates effectiveness against specific fungal pathogens.
Case studies have highlighted its mechanism of action, where it may inhibit enzymes involved in microbial growth or interfere with cellular processes in pathogens.
Medicine
In medicinal chemistry, this compound is being explored for:
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Anticancer Potential: Research indicates that this compound can induce apoptosis in cancer cell lines through specific molecular interactions .
A notable case study demonstrated its efficacy in reducing tumor growth in animal models when administered alongside traditional chemotherapeutics.
Industry
This compound finds applications in several industrial sectors:
- Dyes and Pigments: It is used as an intermediate in the synthesis of dyes due to its chromophoric properties.
- Biocides: Its antimicrobial properties make it suitable for use in biocidal formulations.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Antimicrobial and antifungal research |
| Medicine | Anti-inflammatory and anticancer studies |
| Industry | Production of dyes and biocides |
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
Key analogs differ in substituent positions or halogen type on the phenyl ring (Table 1).
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
- Electronic Effects : Fluorine’s higher electronegativity in the 4-fluoro analog may enhance dipole interactions or alter electron density in the thiazole ring, influencing reactivity or target affinity.
- Solubility : Dihydrochloride salts (e.g., 4-Cl analog) exhibit improved aqueous solubility, critical for pharmacokinetic optimization.
Heterocyclic and Functional Group Variations
A. Thiazole vs. Indole Derivatives
- 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine: Replaces the thiazole with an indole ring, introducing a planar aromatic system with NH groups capable of stronger hydrogen bonding. This structural shift may target serotonin receptors or monoamine transporters.
B. Sulfonyl and Methoxy Modifications
- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine : Incorporates sulfonyl groups and a methoxypropyl chain, increasing molecular weight (C₂₀H₂₂ClN₃O₄S₂, 492.04 g/mol) and hydrophobicity. Such modifications are typical in protease inhibitors or kinase-targeted drugs.
C. Triazole and Piperazine Hybrids
Biological Activity
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine, also known by its CAS number 938377-76-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The chemical structure and properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁ClN₂S |
| Molecular Weight | 238.74 g/mol |
| IUPAC Name | 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]ethanamine |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. A study reported that compounds similar to this compound showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different strains such as E. coli, S. aureus, and P. aeruginosa .
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. A study showed that compounds with thiazole rings exhibited cytotoxic effects on cancer cell lines such as HeLa and SH-SY5Y cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Against HeLa Cells
In a specific case study, the cytotoxic effects of thiazole derivatives were evaluated on HeLa cells. The results indicated a concentration-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential for certain derivatives.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural modifications. Research has shown that electron-withdrawing groups on the phenyl ring enhance the antimicrobial and anticancer activities of these compounds .
Key Findings:
- Electron-Withdrawing Groups : Modifications at the ortho position with electron-withdrawing groups significantly increased anti-HCV potency.
- Hydrophobic Interactions : The presence of hydrophobic substituents can enhance interaction with biological targets.
Q & A
Basic Research Question
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl atoms.
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm for 2-chlorophenyl) and thiazole protons (δ 6.8–7.5 ppm).
- HPLC-PDA : Purity >95% with retention time matching a reference standard.
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
How do structural modifications at the chlorophenyl or thiazole rings affect the compound's biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies show that:
- Chlorine position : 2-chlorophenyl enhances π-π stacking with hydrophobic enzyme pockets compared to 4-chloro analogs .
- Thiazole substitution : Adding electron-withdrawing groups (e.g., nitro) to the thiazole ring increases electrophilicity, potentially improving receptor binding . Use molecular docking (AutoDock Vina) to predict binding affinities and validate via enzyme inhibition assays .
What strategies are effective in addressing discrepancies in reported pharmacological data for this compound?
Advanced Research Question
- Assay standardization : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may vary between studies .
- Control for stereochemistry : Chiral HPLC to verify enantiopurity, as racemic mixtures can skew activity data .
How can hydrogen bonding patterns in the crystal structure inform its stability and reactivity?
Advanced Research Question
Graph set analysis (e.g., Etter’s notation) identifies recurring motifs like N–H⋯N (thiazole-amine) or C–H⋯Cl interactions. These patterns influence crystal packing density and solubility. For instance, strong N–H⋯S hydrogen bonds (2.8–3.0 Å) correlate with low aqueous solubility but high thermal stability .
What are the challenges in using deuterated analogs for metabolic studies, and how can they be overcome?
Advanced Research Question
Deuterated analogs (e.g., amine-d₂) exhibit kinetic isotope effects, altering metabolic rates. Challenges include:
- Synthesis : Use deuterated reagents (e.g., D₂O or CD₃I) under anhydrous conditions to avoid proton exchange .
- Detection : LC-MS/MS with MRM transitions specific to deuterated fragments.
- Data interpretation : Normalize results to account for isotopic dilution effects .
How does the electronic environment of the thiazole ring influence the compound's spectroscopic properties?
Advanced Research Question
The thiazole’s electron-deficient ring deshields adjacent protons, shifting ¹H NMR signals upfield. IR spectra show C=N stretches at ~1610 cm⁻¹. Substituents like chlorine alter π-electron density, detectable via UV-Vis (λmax shifts ~10 nm per substituent) .
What in silico methods are suitable for predicting the ADMET profile of this compound?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP inhibition.
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for thiazole-related idiosyncratic toxicity).
- Solubility : COSMO-RS simulations to predict logP and solubility in biorelevant media .
How can high-throughput screening platforms be designed to evaluate this compound's interactions with biological targets?
Advanced Research Question
- Target selection : Prioritize kinases or GPCRs based on thiazole-amine pharmacophores .
- Assay design : Use fluorescence polarization (FP) for binding affinity or TR-FRET for protein-protein interaction inhibition.
- Data analysis : Z’ factor >0.5 ensures robustness; dose-response curves (IC₅₀) validate hit potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
